dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride
Description
Properties
IUPAC Name |
1,5-dimethyltriazol-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.2ClH/c1-3-4(5)6-7-8(3)2;;/h5H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOPJBTBNBDVOIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is efficient and provides high yields. The reaction conditions generally include the use of a copper(I) catalyst, such as copper(I) bromide, in the presence of a stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA), and a solvent such as dimethyl sulfoxide (DMSO) or water .
Industrial Production Methods
Industrial production of this compound may involve large-scale CuAAC reactions under optimized conditions to ensure high purity and yield. The process may include additional purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the triazole ring.
Reduction: Reduction reactions can modify the triazole ring or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, including temperature, solvent, and reaction time .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Medicinal Chemistry
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride serves as a versatile scaffold in the design of novel therapeutic agents. Its structural properties allow it to mimic natural peptides and heterocycles, enhancing its utility in drug design.
Anticancer Activity
Research has demonstrated that derivatives of 1,2,3-triazole compounds exhibit potent anticancer properties. For instance, studies have shown that certain triazole derivatives inhibit tubulin polymerization, leading to cancer cell growth inhibition. One study reported an analog with an IC50 value of 46 nM against MCF-7 human breast tumor cells, indicating strong antiproliferative activity .
Antimicrobial Properties
Triazole compounds have also been evaluated for their antimicrobial effectiveness. A series of 1-(4-aryl)-1H-1,2,3-triazol-4-yl derivatives were synthesized and tested against Mycobacterium tuberculosis. The results indicated promising antitubercular activity against both standard and multidrug-resistant strains .
Antiviral Activity
The antiviral potential of triazole derivatives has garnered attention, particularly in the context of COVID-19. Some compounds have shown efficacy against SARS-CoV-2 by targeting viral proteins involved in replication .
Synthesis and Characterization
The synthesis of this compound typically involves click chemistry methods such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the rapid construction of diverse triazole-based libraries that can be screened for biological activity.
Biochemical Applications
Beyond medicinal chemistry, this compound finds applications in biochemistry as an organic buffer and in peptide synthesis.
Peptide Synthesis
This compound is noted for its high yield in peptide coupling reactions, which are essential for developing peptide-based therapeutics . The ability to facilitate these reactions efficiently makes it a valuable reagent in biochemical research.
Molecular Docking Studies
Molecular docking studies involving triazole derivatives have been conducted to predict their binding affinities to various biological targets. Such studies help in understanding the interaction mechanisms at play and guide further modifications to enhance efficacy .
Case Studies and Research Findings
Here are some notable case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, as a ligand, it can stabilize metal ions and enhance their catalytic activity in various reactions. In biological systems, it may interact with enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The structural and functional variations among triazol-4-amine derivatives significantly influence their physicochemical and biological properties. Below is a comparative analysis:
Key Observations :
- Salt Form : Dihydrochloride salts (e.g., this compound) exhibit superior water solubility compared to free bases (e.g., compound 10h) .
- Substituent Effects : Methyl groups (as in the target compound) improve metabolic stability, while bulky substituents like cyclopropyl () or phenyl () enhance lipophilicity but reduce solubility.
- Biological Relevance : The dihydrochloride form’s solubility makes it preferable for in vitro assays, whereas lipophilic analogs may excel in membrane permeability .
Biological Activity
Dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of CHClN and a molecular weight of approximately 137.586 g/mol. The compound features a triazole ring structure, which is known for its role in various biological activities, particularly in the modulation of enzymatic functions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymes : The compound acts as an inhibitor for specific enzymes such as histone lysine demethylases (KDMs), particularly KDM4C. This inhibition can lead to the reactivation of tumor suppressor genes, making it a candidate for cancer therapy.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity. Its triazole structure is associated with antifungal properties, which can be leveraged in treating infections caused by fungi.
- Metal Ion Stabilization : As a ligand, this compound can stabilize metal ions and enhance their catalytic activity in biochemical reactions.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits KDM4C leading to potential reactivation of tumor suppressor genes. |
| Antimicrobial | Exhibits antifungal properties and potential against various pathogens. |
| Enzyme Inhibition | Modulates enzymatic activities by interacting with specific molecular targets. |
| Metal Ion Interaction | Stabilizes metal ions enhancing catalytic functions in biological systems. |
Case Study 1: Inhibition of KDM4C
In a study focused on the inhibition of histone demethylases, this compound was identified as a potent inhibitor of KDM4C. This inhibition was linked to the reactivation of silenced tumor suppressor genes in cancer models, demonstrating its potential application in cancer therapeutics.
Case Study 2: Antimicrobial Activity
Research has shown that this compound possesses significant antimicrobial properties. In vitro studies indicated effectiveness against various fungal strains, suggesting its potential use as an antifungal agent.
Case Study 3: Metal Ion Stabilization
The compound's ability to stabilize metal ions was explored in a series of biochemical assays. It was found that this compound enhances the catalytic activity of certain enzymes by stabilizing their metal cofactors.
Q & A
Basic Research Questions
Synthetic Methodologies What are the standard synthetic routes for preparing dimethyl-1H-1,2,3-triazol-4-amine dihydrochloride, and how do reaction conditions influence yield? The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a click chemistry method ensuring regioselective 1,4-triazole formation . Alternative approaches involve refluxing substituted benzaldehydes with triazole precursors in ethanol using glacial acetic acid as a catalyst, followed by dihydrochloride salt formation . Key parameters include reaction time (4–6 hours), stoichiometry (1:1 azide:alkyne), and Cu(I) catalyst loading (5–10 mol%), which collectively achieve >90% yields .
Structural Characterization Which analytical methods confirm the structure and purity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies triazole protons (δ 7.8–8.0 ppm) and dimethyl groups (δ 2.3–3.7 ppm). 2D-COSY/HMBC resolves connectivity .
- X-ray crystallography : SHELX programs (SHELXL/SHELXS) refine crystal structures, resolving protonation states and salt configurations .
- Purity analysis : HPLC (C18 column, TFA/ACN gradient) or GC-MS validates purity against pharmacopeial standards .
Biological Activity Screening How should researchers design assays to evaluate the biological activity of this compound? Use in vitro models (e.g., enzyme inhibition, cell viability assays) with solubility-optimized formulations. Dihydrochloride salts may require buffered solutions (pH 4–6) to prevent precipitation. Dose-response curves (0.1–100 μM) and controls (e.g., triazole analogs) are critical for specificity validation .
Advanced Research Questions
Regioselectivity in Synthesis How can researchers ensure regioselective formation of 1,4-disubstituted triazoles over 1,5-isomers? Copper(I) catalysis is essential for 1,4-selectivity in CuAAC. Kinetic studies show that Cu(I) accelerates the reaction by 10⁷-fold compared to uncatalyzed pathways, favoring 1,4-products. Solvent polarity (e.g., DMF vs. ethanol) and ligand additives (e.g., TBTA) further enhance selectivity .
Resolving Structural Ambiguities How to address contradictions between NMR and crystallographic data? Discrepancies (e.g., protonation states) are resolved via SHELXL refinement , which adjusts for hydrogen atom placement and thermal parameters. Complementary techniques like IR spectroscopy or mass spectrometry validate protonation sites .
Optimizing Reaction Conditions What strategies improve yield and scalability for large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (30 minutes vs. 4 hours) while maintaining >85% yield .
- Flow chemistry : Enables continuous production with real-time monitoring, minimizing byproducts .
- Catalyst recycling : Immobilized Cu(I) on silica or polymers reduces metal contamination and cost .
Purity and Stability Assessment How to evaluate hygroscopicity and shelf-life of the dihydrochloride salt?
- Karl Fischer titration : Quantifies water content to assess hygroscopicity.
- Accelerated stability studies : Store samples at 40°C/75% RH for 1–3 months, monitoring degradation via HPLC .
Computational Modeling Can docking studies predict biological targets for this compound? Molecular docking (e.g., AutoDock Vina) using triazole scaffolds identifies potential interactions with enzymes like kinases or proteases. Density Functional Theory (DFT) calculates charge distribution and reactive sites, guiding SAR studies .
Data Contradiction Analysis
Conflicting Biological Results How to interpret discrepancies in bioactivity across studies?
- Assay variability : Standardize protocols (e.g., ATP levels in viability assays).
- Salt form interference : Compare free base and dihydrochloride forms for solubility-driven false negatives .
- Metabolic stability : Use liver microsome assays to rule out rapid degradation in certain models .
Divergent Spectroscopic Data Why might NMR signals shift between batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
